2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[4-(methylamino)piperidin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-13-11-4-8-14(9-5-11)10-12(16)15-6-2-3-7-15/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCKSEIIHDYOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of α-Bromoketone Intermediate and Pyrrolidine Substitution
According to a method adapted from ketone synthesis literature, the α-bromoketone (compound 3) is dissolved in an ether solvent (e.g., diethyl ether or ethanol) and cooled in an ice bath. Pyrrolidine (in excess) is added rapidly, causing the formation of an orange solution and separation of an oil phase. The mixture is stirred at room temperature for 1 to 24 hours to complete substitution.
Workup involves partitioning between water and ether, washing, acid-base extractions to isolate the amine salt, and drying over magnesium sulfate. The crude product is precipitated by treatment with ethereal HCl and purified by recrystallization from ethanol/ether mixtures.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| α-Bromoketone + Pyrrolidine | Et2O or EtOH, ice bath, 1-24 h stirring | Formation of pyrrolidinyl ethanone |
| Workup | Partition H2O/Et2O, acid/base extraction | Isolation of amine salt |
| Purification | Recrystallization from EtOH/Et2O | Solid product obtained |
Introduction of Methylamino Group on Piperidine
The methylamino substituent on the piperidine ring can be introduced via nucleophilic substitution or reductive amination. A common approach involves:
- Starting from a piperidine derivative protected with a Boc group at nitrogen.
- Reacting the 4-position of the piperidine ring with methylamine or methylamino-containing reagents.
- Using triethylamine as a base at low temperatures (0 °C) to control reaction selectivity.
- Removal of protecting groups (e.g., Boc) using trifluoroacetic acid (TFA) in dichloromethane.
This method ensures selective substitution at the 4-position without affecting the piperidine nitrogen.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate + Triethylamine | 0 °C, dry dichloromethane | Substitution at 4-position |
| Boc deprotection | TFA in dichloromethane | Free methylamino-piperidine |
Coupling of Piperidinyl and Pyrrolidinyl Fragments
The coupling of the methylamino-piperidine and pyrrolidinyl ethanone fragments generally involves palladium-catalyzed cross-coupling reactions or direct nucleophilic substitution depending on the intermediates.
A representative procedure includes:
- Using PdCl2(dppf) as a catalyst.
- Employing bases like potassium carbonate (K2CO3).
- Refluxing in 1,4-dioxane/water mixture under inert atmosphere (argon).
- Purification by column chromatography on silica gel using dichloromethane/methanol mixtures.
This method yields the final compound as a solid after solvent removal and chromatographic purification.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The reaction of α-bromoketones with pyrrolidine is efficient and yields high purity intermediates, but requires careful control of temperature and solvent to avoid side products.
- Protecting groups such as Boc on piperidine nitrogen are critical to prevent unwanted side reactions during methylamino substitution.
- Pd-catalyzed coupling reactions are sensitive to moisture and oxygen; inert atmosphere and dry solvents improve yields and product purity.
- Purification via recrystallization and chromatography is necessary to achieve analytical grade compound suitable for biological evaluation or further synthetic transformations.
Biological Activity
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one, commonly referred to as Compound A , is a synthetic organic compound with a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological applications.
The structural characteristics of Compound A include:
- IUPAC Name : 2-[4-(methylamino)piperidin-1-yl]-1-pyrrolidin-1-ylethanone
- CAS Number : 1184429-52-4
- Appearance : Powder
- Storage Temperature : Room temperature
| Property | Value |
|---|---|
| Chemical Formula | C12H23N3O |
| Molecular Weight | 225.33 g/mol |
| MDL No. | MFCD12154941 |
| PubChem CID | 50989052 |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various piperidine and pyrrolidine derivatives, including Compound A. In vitro evaluations have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research highlighted that modifications on the piperidine ring can enhance antibacterial efficacy, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |
| 4-bromo derivative | Not specified | Various strains |
| Hydroxy-substituted | Strong inhibition | Various strains |
Neuropharmacological Effects
Compound A's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Studies have indicated that compounds with similar piperidine and pyrrolidine structures can interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction may lead to effects on mood regulation and cognitive functions, warranting further investigation into its potential as a therapeutic agent for mood disorders .
Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial properties of various piperidine derivatives, including Compound A. The results indicated that the presence of electron-donating groups significantly enhanced antibacterial activity. The study found that derivatives with methyl substitutions exhibited increased potency against E. coli, suggesting that structural modifications can optimize bioactivity .
Neuropharmacological Assessment
Another study focused on the neuropharmacological profile of piperidine derivatives, revealing that compounds similar to Compound A could modulate neurotransmitter levels in animal models. Behavioral tests indicated improvements in anxiety-like behaviors, supporting the hypothesis that these compounds may serve as potential anxiolytics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[4-(methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one and analogous compounds:
Structural and Functional Analysis
Heterocyclic Diversity: The target compound uniquely combines methylamino-piperidine and pyrrolidine groups, distinguishing it from analogs like 6b (fluorinated tert-butylphenyl) and 6n (pyridinyl thiazole-benzoic acid). These substituents likely modulate steric and electronic properties, affecting binding affinity in enzyme interactions . Compound 119 incorporates a hydroxymethyl-pyrrolidine, enhancing hydrophilicity compared to the target compound’s methylamino group .
Synthetic Accessibility :
- The target compound lacks published synthesis details, whereas analogs like 6n and 119 were synthesized via coupling/amination (yields: 88–99%) . Lower yields (e.g., 46% purity for 6e ) highlight challenges in purifying complex heterocycles .
Compound 5 serves as a diazo transfer precursor, indicating utility in photochemical or catalytic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?
- Answer : Pd-catalyzed α-arylation of trimethylsilyl enolates is a robust method for synthesizing similar ketones (e.g., coupling pyrrolidine/piperidine derivatives with aryl halides) . Optimize reaction parameters such as catalyst loading (e.g., 5–10 mol% Pd), solvent (toluene or THF), and temperature (80–100°C). Post-synthesis purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) ensures high yields. For example, HRMS (ESI) validation (e.g., observed m/z 308.1070 vs. calculated 308.1068) confirms structural integrity .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer :
- HRMS : High-resolution mass spectrometry (e.g., ESI) to verify molecular ions (e.g., [M+H]⁺) with <5 ppm error .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidin-1-yl vs. piperidin-1-yl groups).
- Chromatography : HPLC or TLC (Rf comparison) to assess purity (>95% by area normalization).
- Example HRMS Data :
| Calculated [M+H]⁺ | Observed [M+H]⁺ | Error (ppm) |
|---|---|---|
| 308.1068 | 308.1070 | 0.6 |
Q. How can computational tools predict physicochemical properties relevant to experimental design?
- Answer : Use software like MarvinSketch or ACD/Labs to calculate:
- logP : Predict lipophilicity (e.g., ~1.5–2.5 for similar piperidine derivatives) to guide solubility studies.
- Topological Polar Surface Area (TPSA) : ~30–40 Ų, indicating moderate membrane permeability .
- Hydrogen Bond Donors/Acceptors : 2 donors and 3 acceptors (critical for bioavailability) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of structural modifications on biological activity?
- Answer :
- Substituent Variation : Replace pyrrolidin-1-yl with morpholine or piperazine to assess steric/electronic effects on target binding (e.g., apoptosis protein inhibition) .
- Bioassays : Test derivatives in in vitro assays (e.g., cIAP/XIAP antagonism IC₅₀) to correlate structural changes with potency .
- Docking Studies : Use X-ray crystallography data (e.g., PDB 5L6D) to model interactions with IAP BIR domains .
Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity profiles?
- Answer :
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., hepatic oxidation products). Adjust substituents (e.g., methyl → trifluoromethyl) to block metabolic hotspots .
- Cardiac Safety Screening : Patch-clamp assays (hERG inhibition) and in vivo ECG monitoring to address arrhythmia risks .
- Example Optimization : ASTX660 (phase 1/2 trial) reduced cardiac toxicity via piperazine ring fluorination .
Q. How do stereochemical considerations influence synthesis and bioactivity?
- Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For example, the S-enantiomer of a related pyrrolidin-1-ylpentan-1-one showed 10× higher dopamine transporter (DAT) inhibition than the R-form .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to control stereocenters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
